molecular formula C10H16N2 B3281919 2-[4-(2-Aminoethyl)phenyl]ethylamine CAS No. 7423-50-9

2-[4-(2-Aminoethyl)phenyl]ethylamine

Cat. No.: B3281919
CAS No.: 7423-50-9
M. Wt: 164.25 g/mol
InChI Key: FVHFDNYRMIWPRS-UHFFFAOYSA-N
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Description

2-[4-(2-Aminoethyl)phenyl]ethylamine is an organic compound with the molecular formula C10H16N2. It is a derivative of phenethylamine, featuring an aminoethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction of Nitro Compounds: One common method involves the reduction of 4-nitrophenylethylamine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Decarboxylation of Amino Acids: Another method involves the decarboxylation of tyrosine, an amino acid, using decarboxylase enzymes.

Industrial Production Methods

Industrial production of 2-[4-(2-Aminoethyl)phenyl]ethylamine often involves the catalytic hydrogenation of nitro compounds due to its efficiency and scalability. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism by which 2-[4-(2-Aminoethyl)phenyl]ethylamine exerts its effects involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Aminoethyl)phenyl]ethylamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHFDNYRMIWPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 250 mL reduction vessel were placed 1,4-phenylenediacetonitrile (2 g, 12.8 mmol), acetic acid (95 mL), and platinum oxide (0.25 g) and the mixture was heated at 60° C. under 60 psi (413.7 kPa) of hydrogen gas for 6 hours. The reaction was cooled to room temperature and filtered through a Celite® cake and the filtrate was concentrated under reduced vacuum to give the intermediate title compound, 2-[4-(2-aminoethyl)cyclohexyl]ethylamine, (3.7 g, 100%) as an oil. Electron spray M.S. 171 (M*+1).
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.25 g
Type
catalyst
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Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Scheme I, step B′: Into a 250 mL reduction vessel were placed 1,4-phenylenediacetonitrile (10 g, 64.02 mmol), liquid ammonia (25 mL), and W4-W6 range (medium range activity) Raney Nickel (1.25 g) in methanol (125 mL), and the mixture was heated at 100° C. under 300 psi (2068 kPa) of hydrogen gas for 10 hours. The reaction was cooled to room temperature and filtered through a Celite® cake and the filtrate was concentrated under reduced vacuum to give the intermediate title compound, 2-[4-(2-aminoethyl)phenyl]ethylamine, (10.3 g, 98%) as an oil. Electron spray M.S. 165 (M*+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-Aminoethyl)phenyl]ethylamine
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